Cas no 1803863-20-8 (1-(3-Amino-4-bromophenyl)-2-bromopropan-1-one)

1-(3-Amino-4-bromophenyl)-2-bromopropan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(3-Amino-4-bromophenyl)-2-bromopropan-1-one
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- インチ: 1S/C9H9Br2NO/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,12H2,1H3
- InChIKey: SVKAANNRQNNYKZ-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=CC(=C(C=1)N)Br)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 43.1
1-(3-Amino-4-bromophenyl)-2-bromopropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013016560-250mg |
1-(3-Amino-4-bromophenyl)-2-bromopropan-1-one |
1803863-20-8 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
Alichem | A013016560-500mg |
1-(3-Amino-4-bromophenyl)-2-bromopropan-1-one |
1803863-20-8 | 97% | 500mg |
823.15 USD | 2021-06-25 | |
Alichem | A013016560-1g |
1-(3-Amino-4-bromophenyl)-2-bromopropan-1-one |
1803863-20-8 | 97% | 1g |
1,504.90 USD | 2021-06-25 |
1-(3-Amino-4-bromophenyl)-2-bromopropan-1-one 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
1-(3-Amino-4-bromophenyl)-2-bromopropan-1-oneに関する追加情報
1-(3-Amino-4-Bromophenyl)-2-Bromopropan-1-One: A Comprehensive Overview
1-(3-Amino-4-Bromophenyl)-2-Bromopropan-1-One, identified by the CAS number 1803863-20-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a bromine atom, and a ketone functional group in a single molecule. The presence of these functional groups makes it a versatile compound with potential applications in drug design and chemical synthesis.
The synthesis of 1-(3-Amino-4-Bromophenyl)-2-Bromopropan-1-One involves a series of well-established organic reactions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining the integrity of the product. This approach not only enhances efficiency but also aligns with the growing trend of green chemistry in modern research.
The chemical properties of this compound are heavily influenced by its functional groups. The amino group (-NH2) introduces nucleophilic character, while the bromine atoms contribute to electrophilic reactivity. The ketone group (-CO-) adds another layer of reactivity, making this compound a valuable intermediate in various organic transformations. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
In terms of biological activity, 1-(3-Amino-4-Bromophenyl)-2-Bromopropan-1-One has shown promising results in preliminary assays. Researchers have investigated its potential as an anti-inflammatory agent, where its ability to inhibit specific enzymes involved in inflammation pathways has been demonstrated. Additionally, studies on its antioxidant properties suggest that it could play a role in protecting cells from oxidative stress, a condition linked to various diseases such as cancer and neurodegenerative disorders.
The structural versatility of this compound also makes it an attractive candidate for click chemistry applications. Recent advancements in click chemistry have enabled the rapid assembly of complex molecules using simple and efficient reactions. By incorporating 1-(3-Amino-4-Bromophenyl)-2-Bromopropan-1-One into click reactions, researchers have successfully synthesized novel compounds with enhanced bioavailability and target specificity.
In conclusion, 1-(3-Amino-4-Bromophenyl)-2-Bromopropan-1-One, with its unique structure and diverse functional groups, continues to be a focal point in chemical research. Its potential applications span across drug discovery, chemical synthesis, and material science. As researchers delve deeper into its properties and capabilities, this compound is poised to contribute significantly to advancements in these fields.
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